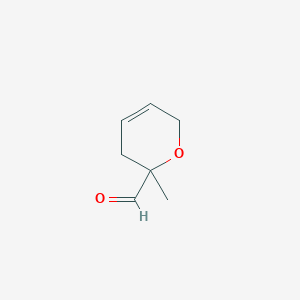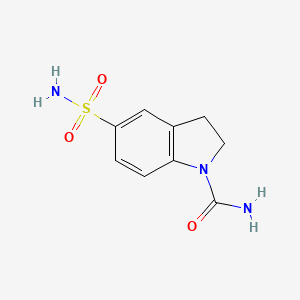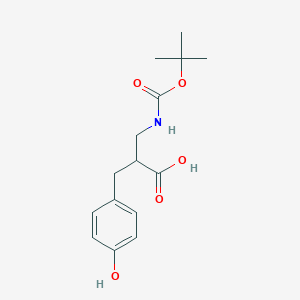
2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C7H10O2. It is a derivative of pyran, a six-membered oxygen-containing heterocycle. This compound is known for its unique structure, which includes a pyran ring with a methyl group and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde can be synthesized through several methods. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Another method involves the preparation from tetrahydrofuran derivatives through oxidation and rearrangement reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mecanismo De Acción
The mechanism of action of 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This interaction can affect biological pathways and molecular functions, making it a valuable compound for studying biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran:
5,6-dihydro-2H-pyran-3-carbaldehyde: Another pyran derivative with a different substitution pattern.
Uniqueness
2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its combination of a methyl group and an aldehyde functional group on the pyran ring makes it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
6-methyl-2,5-dihydropyran-6-carbaldehyde |
InChI |
InChI=1S/C7H10O2/c1-7(6-8)4-2-3-5-9-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
PHQQMIKIFLPVPX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=CCO1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)

![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)


![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)




![2-(Boc-amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic Acid](/img/structure/B13514181.png)


![3-Azaspiro[5.5]undecan-9-amine](/img/structure/B13514200.png)
